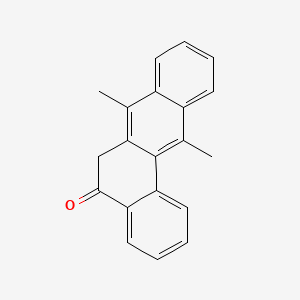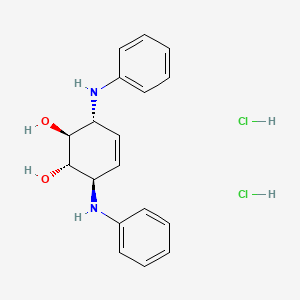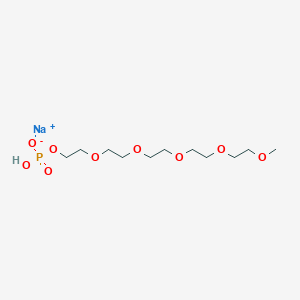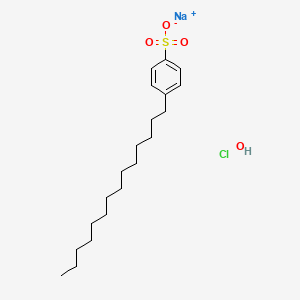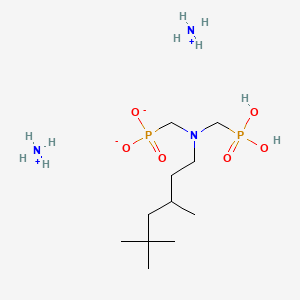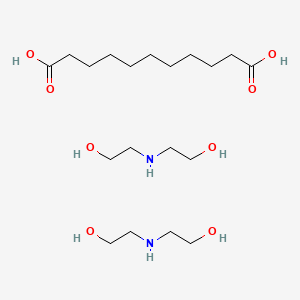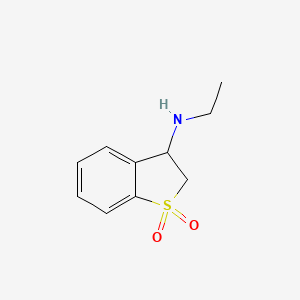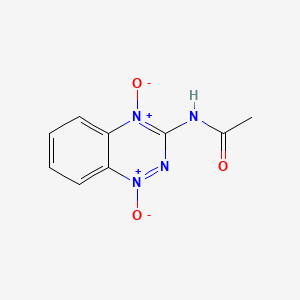
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexahydro-2,4,6-trioxo-5-pyrimidinyl group linked to a methoxybenzenesulphonamide via an azo bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide typically involves the following steps:
Formation of the Azo Bond: The azo bond is formed through a diazotization reaction, where an amine group is converted into a diazonium salt, which then reacts with another aromatic compound to form the azo linkage.
Incorporation of the Hexahydro-2,4,6-trioxo-5-pyrimidinyl Group:
Methoxylation and Sulphonation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlled temperature and pressure conditions, the use of catalysts, and purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the benzene ring, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines are the primary products formed from the reduction of the azo bond.
Substitution: Various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Affecting gene expression and protein synthesis.
Modulating Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-4-methoxybenzenesulphonamide
- 3-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-4-methoxybenzenesulphonamide
Uniqueness
4-((Hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo)-3-methoxybenzenesulphonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
93981-74-9 |
|---|---|
Molekularformel |
C11H11N5O6S |
Molekulargewicht |
341.30 g/mol |
IUPAC-Name |
3-methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C11H11N5O6S/c1-22-7-4-5(23(12,20)21)2-3-6(7)15-16-8-9(17)13-11(19)14-10(8)18/h2-4,8H,1H3,(H2,12,20,21)(H2,13,14,17,18,19) |
InChI-Schlüssel |
ZRCWVQUZZWYZNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)N=NC2C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


